![molecular formula C24H28N6O10 B13737689 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- CAS No. 3618-65-3](/img/structure/B13737689.png)
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-: is a synthetic organic compound known for its vibrant color properties. . This compound is characterized by its complex molecular structure, which includes acetamide, azo, and nitro functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aniline derivative to form the azo compound.
Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and nitro groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amine derivatives, while reduction of the nitro groups can produce corresponding anilines.
Substitution: The ethoxy and acetyloxy groups can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation Products: Various oxidized azo and nitro derivatives.
Reduction Products: Amine and aniline derivatives.
Substitution Products: Derivatives with modified ethoxy and acetyloxy groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a dye in analytical chemistry for staining and visualization purposes.
- Acts as a model compound in studies of azo dye degradation and environmental impact .
Biology:
- Employed in histological staining to highlight specific cellular components.
- Investigated for its potential effects on biological systems, particularly in studies of dye toxicity and metabolism .
Medicine:
- Limited direct applications in medicine, but its derivatives are studied for potential therapeutic properties.
- Used in research on drug delivery systems due to its ability to bind to various substrates .
Industry:
- Predominantly used in the textile industry as a dye for synthetic fibers.
- Also used in the production of colored plastics and inks .
Mecanismo De Acción
The primary mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]- involves its interaction with substrates through its azo and nitro groups. These functional groups can undergo various chemical reactions, leading to the formation of colored complexes. The compound’s ability to form stable azo bonds makes it an effective dye .
Comparación Con Compuestos Similares
- Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-
- N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring, such as methoxy, chloro, and ethoxy groups.
- Color Properties: These structural variations can lead to differences in color properties, making each compound suitable for specific applications.
- Reactivity: The presence of different substituents can also affect the reactivity and stability of the compounds, influencing their suitability for various industrial and research applications .
Propiedades
Número CAS |
3618-65-3 |
|---|---|
Fórmula molecular |
C24H28N6O10 |
Peso molecular |
560.5 g/mol |
Nombre IUPAC |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2,4-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
InChI |
InChI=1S/C24H28N6O10/c1-5-38-24-14-21(27-26-19-7-6-18(29(34)35)12-22(19)30(36)37)20(25-15(2)31)13-23(24)28(8-10-39-16(3)32)9-11-40-17(4)33/h6-7,12-14H,5,8-11H2,1-4H3,(H,25,31) |
Clave InChI |
IZFIERQAGQRBQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


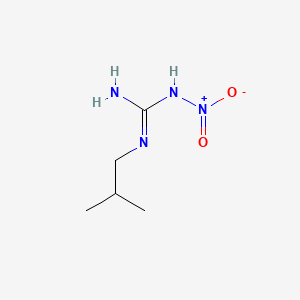
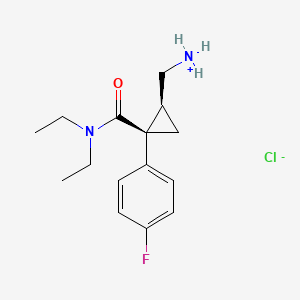

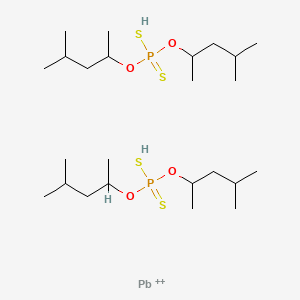

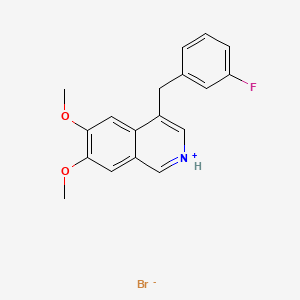
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
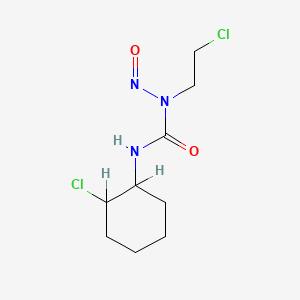
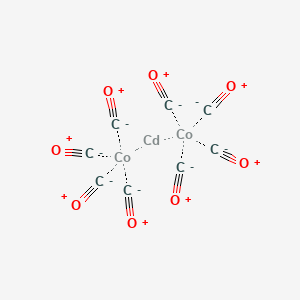
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
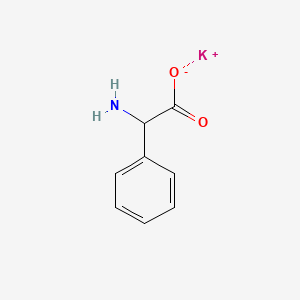
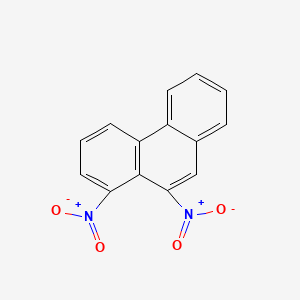

![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
